Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate is a chemical compound with a complex structure that includes an ester, an amide, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate typically involves the reaction of ethyl oxalyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ethoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[2-methoxy(oxo)acetamido]prop-2-enoate
- Ethyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate
- Methyl 3-[2-ethoxy(oxo)acetamido]but-2-enoate
Uniqueness
Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide groups allows for diverse reactivity, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
91024-67-8 |
---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 3-[(2-ethoxy-2-oxoacetyl)amino]prop-2-enoate |
InChI |
InChI=1S/C8H11NO5/c1-3-14-8(12)7(11)9-5-4-6(10)13-2/h4-5H,3H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
KGNIRUJCHFZEEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.